5-Chloromethyl-4-methyl-isoxazole

Description

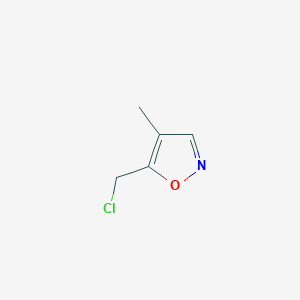

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHHSPGBYNBLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952195-20-9 | |

| Record name | 5-Chloromethyl-4-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl 4 Methyl Isoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the 5-chloromethyl group of 5-chloromethyl-4-methyl-isoxazole is susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position, providing a pathway to a wide range of derivatives.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

The reaction of this compound with nitrogen-based nucleophiles such as amines and azides proceeds readily to afford the corresponding substituted products. For instance, treatment with morpholine (B109124) in methanol (B129727) can lead to the replacement of the chlorine atom by a morpholine residue. researchgate.net This type of reaction is fundamental in the synthesis of more complex molecules. The introduction of an azide (B81097) group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in cycloaddition reactions.

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

| Morpholine | Methanol | 5-(Morpholinomethyl)-4-methyl-isoxazole |

| Sodium Azide | Polar aprotic solvent | 5-(Azidomethyl)-4-methyl-isoxazole |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-containing nucleophiles, including alcohols and phenols, can displace the chloride in this compound, typically under Williamson ether synthesis conditions. researchgate.net For example, the reaction with a substituted phenol (B47542) in the presence of a base like potassium carbonate in a solvent such as DMF yields the corresponding aryloxymethyl derivative. researchgate.net Similarly, alcohols can be used to form alkoxymethyl ethers.

Table 2: Examples of Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

| Substituted Phenol | K₂CO₃, DMF | 5-(Aryloxymethyl)-4-methyl-isoxazole |

| Sodium Methoxide (B1231860) | Methanol | 5-(Methoxymethyl)-4-methyl-isoxazole |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiocyanates)

Sulfur nucleophiles are also effective in displacing the chloride from the chloromethyl group. Reactions with thiols (mercaptans) or their corresponding sodium salts lead to the formation of thioethers. researchgate.net For instance, sodium phenylthiolate reacts to form 5-(phenylthiomethyl)-4-methyl-isoxazole. researchgate.net These thioethers can be valuable intermediates for further synthetic modifications.

Table 3: Examples of Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

| Sodium Phenylthiolate | Methanol | 5-(Phenylthiomethyl)-4-methyl-isoxazole |

| Sodium Benzylthiolate | Methanol | 5-(Benzylthiomethyl)-4-methyl-isoxazole |

Electrophilic and Cycloaddition Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring itself can participate in various chemical transformations. While the ring is generally considered aromatic, it can undergo electrophilic substitution, although this often requires forcing conditions and the regioselectivity can be influenced by the existing substituents. For instance, electrophilic fluorination of a C4-substituted isoxazole can lead to ring-opening reactions. researchgate.net The isoxazole ring can also be synthesized through cycloaddition reactions. mdpi.com A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. mdpi.com The substituents on both the nitrile oxide and the alkyne determine the substitution pattern of the resulting isoxazole. The presence of the 4-methyl group in this compound would influence the reactivity and regioselectivity of any further reactions on the ring.

Advanced Side-Chain Transformations

The functional groups introduced via nucleophilic substitution at the chloromethyl position can undergo further chemical modifications.

Selective Oxidation Reactions (e.g., Sulfide (B99878) to Sulfone)

A key example of an advanced side-chain transformation is the oxidation of a sulfide to a sulfone. organic-chemistry.orgnih.gov Thioethers, formed from the reaction of this compound with thiols, can be selectively oxidized. organic-chemistry.org Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or sodium chlorite. organic-chemistry.orgnih.govresearchgate.net By controlling the reaction conditions and the stoichiometry of the oxidant, it is often possible to selectively obtain either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgmdpi.com The resulting sulfones are of interest due to their chemical stability and their potential to act as hydrogen bond acceptors in biological systems.

Table 4: Example of Selective Oxidation

| Starting Material | Oxidizing Agent/Conditions | Product |

| 5-(Arylthiomethyl)-4-methyl-isoxazole | m-CPBA or H₂O₂ | 5-(Arylsulfonylmethyl)-4-methyl-isoxazole |

Dehydrohalogenation Pathways and Product Regioselectivity

Dehydrohalogenation is a fundamental chemical transformation involving the elimination of a hydrogen halide from a substrate. In the case of this compound, this reaction would involve the removal of hydrogen chloride (HCl) through the action of a base. The regioselectivity of this elimination is of key interest, as it determines the structure of the resulting product.

Potential dehydrohalogenation of this compound could theoretically proceed through two primary pathways, depending on which proton is abstracted by the base:

Formation of an exocyclic methylene (B1212753) group: Abstraction of a proton from the chloromethyl group itself could lead to the formation of a highly reactive 4-methyl-5-methylene-4,5-dihydroisoxazole intermediate.

Ring-opening or rearrangement: Abstraction of a proton from the 4-methyl group, while less likely, could initiate a cascade of reactions leading to ring-opened or rearranged products.

The regioselectivity of such reactions is governed by factors including the strength and steric bulk of the base, solvent effects, and the kinetic versus thermodynamic stability of the possible products. For instance, base-induced elimination reactions can proceed via different mechanisms, such as E1, E2, or E1cB, each with distinct stereochemical and regiochemical outcomes. libretexts.org Zaitsev's rule generally predicts the formation of the more substituted (and thus more stable) alkene, though exceptions are common. libretexts.org

However, detailed experimental studies and research findings specifically documenting the dehydrohalogenation of this compound are not extensively available in the scientific literature. While the dehydrochlorination capabilities of isomeric 5-(chloromethyl)isoxazoles have been noted as being significantly different and in agreement with quantum chemical calculations, specific product distributions and mechanistic analyses for the 4-methyl substituted variant remain an area for further investigation.

Derivatization Strategies for Complex Molecular Scaffolds

The chloromethyl group at the 5-position of the isoxazole ring is a potent electrophilic site, making this compound an excellent substrate for constructing more complex molecular architectures primarily through nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide variety of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups and the linkage of the isoxazole core to other molecular scaffolds. This approach is analogous to the well-established reactivity of benzylic chlorides. Research on related chloromethylisoxazoles demonstrates the versatility of this method. For example, 3-chloromethyl-5-phenylisoxazoles have been shown to react with various O-, S-, and N-nucleophiles to form ethers, thioethers, and amines, respectively. researchgate.net

These reactions are typically performed under standard Williamson ether synthesis conditions or analogous protocols for sulfur and nitrogen nucleophiles, often involving a base to deprotonate the nucleophile. researchgate.net The alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with a chloromethylisoxazole in the presence of potassium carbonate is a clear example of building a complex conjugate. researchgate.net Similarly, the reaction of a 5-(chloromethyl)-4,5-dihydroisoxazole derivative with sodium azide provides a direct route to the corresponding azidomethyl compound, a versatile intermediate for click chemistry and other transformations. nih.gov

Table 1: Examples of Nucleophilic Substitution on Chloromethylisoxazoles Note: The following table includes data from closely related isomers to illustrate the general reactivity of the chloromethylisoxazole moiety.

| Nucleophile Type | Reagent | Product Type | Reference |

|---|---|---|---|

| O-Nucleophile | Substituted Phenols / K₂CO₃ | Aryloxymethyl-isoxazole | researchgate.net |

| S-Nucleophile | Sodium Phenylthiolate | (Phenylsulfanyl)methyl-isoxazole | researchgate.net |

| N-Nucleophile | Morpholine | Morpholinomethyl-isoxazole | researchgate.net |

| N-Nucleophile | Sodium Azide (NaN₃) | Azidomethyl-isoxazole | nih.gov |

Oxidation of the Chloromethyl Group

Another powerful derivatization strategy involves the oxidation of the chloromethyl group to an aldehyde. The resulting 5-formylisoxazole is a key synthetic intermediate, as the aldehyde can undergo a vast array of subsequent reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents.

The oxidation of a 3-(chloromethyl)isoxazole-5-carboxylate to the corresponding aldehyde has been successfully achieved using Pyridinium chlorochromate (PCC) with silica (B1680970) gel in dichloromethane (B109758) (CH₂Cl₂). nih.gov This transformation provides a crucial tool for elaborating the isoxazole structure, for instance, in the synthesis of fluorinated analogues of bioactive compounds. nih.gov

Table 2: Oxidation of Chloromethylisoxazoles Note: The following table includes data from a closely related isomer to illustrate the oxidation reaction.

| Starting Material Subtype | Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-(Chloromethyl)isoxazole-5-carboxylate | Pyridinium chlorochromate (PCC) / SiO₂ | Dichloromethane (CH₂Cl₂) | 3-(Chloromethyl)isoxazole-5-carbaldehyde | nih.gov |

These derivatization strategies highlight the synthetic utility of this compound as a reactive and adaptable starting material for the creation of diverse and complex molecular structures with potential applications in various fields of chemistry.

Applications of 5 Chloromethyl 4 Methyl Isoxazole in Complex Organic Synthesis

Construction of Advanced Heterocyclic and Polycyclic Systems

The isoxazole (B147169) scaffold is a cornerstone for the synthesis of more elaborate heterocyclic and polycyclic frameworks. The reactivity of the 5-chloromethyl group in 5-Chloromethyl-4-methyl-isoxazole provides a direct pathway for annulation reactions, where new rings are fused onto the isoxazole core. This is typically achieved by using the chloromethyl group to alkylate a suitable nucleophile, followed by intramolecular cyclization reactions.

One prominent strategy involves the transformation of the isoxazole ring itself into a different heterocyclic system, a process known as transannulation. For instance, isoxazoles can serve as precursors to highly substituted pyrroles, which are themselves critical building blocks for various fused heterocycles. rsc.org A general, atom-economical domino method has been developed for creating alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates from 5-alkoxyisoxazoles. rsc.org These pyrrole (B145914) derivatives are excellent starting materials for annulation reactions that lead to novel derivatives of 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine. rsc.org The 5-chloromethyl group acts as a key functional handle that can be converted to other groups (like an alkoxy group) to facilitate such transformations, thereby enabling the construction of these advanced polycyclic systems.

The general synthetic utility of chloromethylated isoxazoles is further highlighted by their use in creating fused systems. For example, the related compound 5-chloromethyl-isoxazole-4-carboxylic acid ethyl ester is a known precursor whose chloromethyl group can be displaced to build larger molecular architectures. nih.gov

Role as a Precursor for Diverse Reactive Organic Synthons

The chloromethyl group is a potent electrophilic site, making this compound an excellent precursor for a wide array of other functional groups through nucleophilic substitution reactions. This versatility allows chemists to convert a relatively simple starting material into a variety of more complex synthons tailored for specific synthetic goals.

The chlorine atom can be readily displaced by a range of nucleophiles, including alkoxides, thiolates, amines, and carbanions. For example, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, while reaction with thiols can form thioethers. researchgate.net These transformations convert the chloromethyl group into other useful functionalities, expanding the synthetic potential of the isoxazole building block.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| RO⁻ | Sodium Alkoxide | Ether | |

| RS⁻ | Sodium Thiolate | Thioether | |

| N₃⁻ | Sodium Azide (B81097) | Azide | |

| CN⁻ | Sodium Cyanide | Nitrile | |

| R₂NH | Secondary Amine | Tertiary Amine |

This table represents generalized potential reactions based on the known reactivity of chloromethyl groups.

While direct, documented conversions of this compound to β-hydroxy carbonyl derivatives are not prominently reported, the compound serves as a precursor to intermediates that can readily undergo such transformations. A plausible synthetic route involves the conversion of the chloromethyl group into a nucleophilic carbon species.

For example, displacement of the chloride with cyanide would yield the corresponding nitrile. This nitrile can be hydrolyzed to a carboxylic acid and subsequently converted into an ester. This ester derivative could then participate in a Claisen condensation to furnish a β-keto ester, a key precursor to β-hydroxy carbonyl compounds upon reduction. Alternatively, the chloromethyl group could be converted to a phosphonium (B103445) salt for use in Wittig-type reactions or to an organometallic species, which could then react with an appropriate aldehyde or ketone to form the desired carbon skeleton.

Similar to the synthesis of β-hydroxy carbonyls, the formation of γ-amino alcohols from this compound proceeds through multi-step synthetic sequences involving key intermediates. A viable pathway begins with the reaction of the chloromethyl group with a two-carbon nucleophile, such as the enolate of ethyl acetate, to extend the carbon chain.

The resulting ester can then be subjected to a sequence of reactions to introduce the amino and hydroxyl functionalities at the appropriate positions. For instance, the ester could be converted to an amide, which is then reduced to an amine. The isoxazole ring itself can be reductively cleaved under certain conditions to unmask a β-diketone or related functionality, which provides another handle for further elaboration into the target γ-amino alcohol structure. A more direct approach could involve the conversion of the chloromethyl group to a cyanomethyl group, which can then be reduced to a β-aminoethyl group attached to the isoxazole ring. Subsequent functional group manipulations on a substituent at the 4-position could then lead to the desired γ-amino alcohol.

Integration into Complex Molecular Scaffolds for Drug Discovery Research

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents and clinical candidates. nih.govnih.gov Its favorable properties, including its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding, make it an attractive component in the design of new therapeutic agents. nih.gov this compound serves as a key starting material for introducing the 4,5-disubstituted isoxazole motif into larger, biologically active molecules.

The development of novel therapeutics often relies on the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). Isoxazole-based compounds have been identified as potent inhibitors of various biological targets. For example, a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives bearing a quinazoline (B50416) core were designed as highly selective FLT3 inhibitors for potential cancer therapy. nih.gov The synthesis of these complex molecules involved the coupling of a 5-methylisoxazole-4-carbonyl chloride with an amino-quinazoline intermediate. nih.gov The required 5-methylisoxazole-4-carbonyl chloride is prepared from 5-methylisoxazole-4-carboxylic acid, a derivative accessible from precursors like this compound through oxidation of the chloromethyl group. google.comgoogle.com

Furthermore, isoxazole-based scaffolds have been rationally designed to yield potent and selective antagonists for Toll-like receptor 8 (TLR8), a target for autoimmune diseases. nih.gov The synthesis of these bioactive compounds underscores the importance of having access to versatile isoxazole building blocks to explore chemical space and optimize pharmacological properties. nih.gov

| Target | Isoxazole-Based Compound Class | Therapeutic Area | Reference |

| FLT3 Kinase | 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamides | Oncology | nih.gov |

| Toll-Like Receptor 8 (TLR8) | Substituted Isoxazoles | Autoimmune Diseases | nih.gov |

| Various Bacteria | Sulfamethoxazole, Cloxacillin (B1194729) | Infectious Diseases | nih.gov |

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery to create peptidomimetics with enhanced stability, potency, and unique conformational properties. nih.govnih.gov 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a bifunctional isoxazole derivative that serves as a novel β-amino acid mimetic. nih.gov

AMIA has been successfully incorporated into peptide chains using solid-phase peptide synthesis (SPPS). nih.govnih.gov Its structure, featuring an amino group at the β-position relative to the carboxylic acid, allows it to be coupled to resin-bound peptides. nih.gov This enables the creation of hybrid peptides containing both natural α-amino acids and this unnatural β-amino acid, opening avenues for developing new classes of bioactive peptides. nih.gov The synthesis of AMIA itself is a multi-step process starting from simple precursors like ethyl cyanoacetate (B8463686) and triethyl orthoacetate, which first form the isoxazole ring that is subsequently functionalized. nih.gov The development and application of such isoxazole-based amino acids highlight the role of isoxazole chemistry in expanding the toolbox for modern peptide and medicinal chemistry. researchgate.netscielo.org.mx

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in modern chemistry for predicting the molecular structure and properties of compounds before their synthesis and experimental characterization. These computational methods provide a microscopic view of the electronic and geometric features of molecules.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For isoxazole (B147169) derivatives, DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been employed to determine their optimized molecular geometries. worldscientific.com These calculations provide the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For the related compound 4-chloromethyl-3,5-dimethylisoxazole, DFT calculations have elucidated the precise spatial arrangement of the isoxazole ring and its substituents. worldscientific.com This information is critical for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for an Isoxazole Analogue Data based on the analysis of the related compound 4-chloromethyl-3,5-dimethylisoxazole. worldscientific.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-N2 | 1.415 | N2-O1-C5 | 108.5 |

| N2-C3 | 1.321 | O1-N2-C3 | 109.2 |

| C3-C4 | 1.428 | N2-C3-C4 | 111.8 |

| C4-C5 | 1.365 | C3-C4-C5 | 104.3 |

| C5-O1 | 1.348 | C4-C5-O1 | 106.2 |

| C4-C8 | 1.502 | C5-C4-C8 | 130.1 |

Vibrational Analysis and Prediction of Spectroscopic Signatures (FT-IR, FT-Raman)

Theoretical vibrational analysis, performed using DFT, is essential for interpreting and assigning experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. researchgate.netchemicalpapers.com By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that can be compared with experimental results. worldscientific.com This comparison helps in the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com

For the isoxazole framework, key vibrational signatures include the C-H, C=N, C=C, and C-O stretching modes within the ring, as well as vibrations associated with the chloromethyl and methyl substituents. The calculated frequencies for the analogue 4-chloromethyl-3,5-dimethylisoxazole show good agreement with experimental data, confirming the accuracy of the computational model. worldscientific.com

Table 2: Selected Vibrational Frequencies for an Isoxazole Analogue Data based on the analysis of the related compound 4-chloromethyl-3,5-dimethylisoxazole. worldscientific.com

| Vibrational Mode | Calculated FT-IR Wavenumber (cm⁻¹) | Calculated FT-Raman Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (methyl) | 2920-3050 | 2920-3045 |

| C=N Stretch | 1620 | 1625 |

| C=C Stretch | 1580 | 1585 |

| C-O-N Stretch | 1400 | 1405 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. epstem.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For the isoxazole analogue, the HOMO is typically localized over the π-system of the ring, while the LUMO is distributed over the ring and the chloromethyl group. This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties for an Isoxazole Analogue Data based on the analysis of the related compound 4-chloromethyl-3,5-dimethylisoxazole. worldscientific.com

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.58 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). materialsciencejournal.org These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. materialsciencejournal.orgmalayajournal.org

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in an Isoxazole Analogue Data based on the analysis of the related compound 4-chloromethyl-3,5-dimethylisoxazole. worldscientific.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π*(N2-C3) | 25.8 |

| LP(1) N2 | π*(C4-C5) | 18.5 |

| π(C3-C4) | π*(C5-O1) | 15.2 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. epstem.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential regions. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack. epstem.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are sites susceptible to nucleophilic attack. epstem.net

Green Regions: Indicate neutral or near-zero potential.

For an isoxazole derivative like 5-Chloromethyl-4-methyl-isoxazole, the MEP map would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and chlorine atoms. worldscientific.comresearchgate.net These areas are the primary sites for interacting with electrophiles. The hydrogen atoms of the methyl groups would exhibit a positive potential (blue), making them potential sites for weak interactions.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry can predict NLO properties by calculating the dipole moment (μ) and the first-order hyperpolarizability (β). worldscientific.com

Molecules with significant intramolecular charge transfer, large dipole moments, and high hyperpolarizability values are promising candidates for NLO materials. Studies on the isoxazole analogue 4-chloromethyl-3,5-dimethylisoxazole have shown that the presence of electron-donating and electron-withdrawing groups can enhance its NLO activity, making it more active than standard reference materials like urea. worldscientific.com

Table 5: Calculated NLO Properties for an Isoxazole Analogue Data based on the analysis of the related compound 4-chloromethyl-3,5-dimethylisoxazole. worldscientific.com

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.85 Debye |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining reaction kinetics.

One of the fundamental reaction types for the formation of the isoxazole ring is the [3+2] cycloaddition. nih.gov This process typically involves the reaction of a nitrile oxide with an alkyne. Computational studies can model the transition state of this cycloaddition, revealing the regioselectivity, which is influenced by both steric and electronic factors of the substituents. nih.gov For this compound, the presence of the methyl and chloromethyl groups at positions 4 and 5, respectively, would be key factors in directing the outcome of such cycloaddition reactions.

Furthermore, computational models can predict the course of transformations of the isoxazole ring itself. For instance, the conversion of isoxazoles into pyridines in the presence of a Lewis acid like titanium(IV) chloride can be computationally examined. These studies can reveal that the Lewis acid acts as a catalyst in an inverse electron-demand hetero-Diels-Alder reaction. The computational pathway would likely show the initial [4+2] cycloaddition, followed by the ring-opening of the resulting bicyclic intermediate and subsequent rearrangement to form the pyridine (B92270) structure.

Theoretical calculations also play a crucial role in understanding the electronic structure, which dictates the molecule's reactivity. The electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), can be calculated to predict the most likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Intermolecular Interaction Studies

While specific studies on this compound are not widely available, data from closely related compounds, such as 5-methylisoxazole-4-carboxylic acid, provide valuable insights. In a similar isoxazole derivative, the bond distance between the isoxazole ring and a chloromethyl group was found to be slightly longer than a standard C-C bond, which can be attributed to the electronic effects of the substituent. researchgate.net The bond lengths and angles within the isoxazole ring itself are also influenced by the nature of the substituents. researchgate.net

Intermolecular interactions are critical in determining the physical properties of the compound in condensed phases. Computational studies can predict and quantify various types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. gatech.edu For instance, in the crystal structure of a related isoxazole, weak C-H···O hydrogen bonds have been identified, which contribute to the stability of the crystal packing. researchgate.net In the case of this compound, the chlorine atom and the nitrogen and oxygen atoms of the isoxazole ring could participate in various intermolecular interactions, including halogen bonding and hydrogen bonding, which would significantly affect its solid-state structure. frontiersin.org

The following table summarizes key bond parameters that can be inferred for this compound based on computational and experimental data from similar structures. researchgate.net

| Bond/Angle Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value | Notes |

| Bond Length | C (isoxazole) | C (methyl) | ~1.49 Å | ||

| Bond Length | N | O | ~1.41 Å | Within the isoxazole ring. | |

| Bond Length | C | H | ~1.09 Å | For the methyl group. | |

| Bond Angle | C-C-C | Varies | Dependent on substituent effects. | ||

| Dihedral Angle | Varies | Defines the orientation of substituents. |

This table presents generalized values based on related isoxazole structures; specific values for this compound would require dedicated computational studies.

State of the Art Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Chloromethyl-4-methyl-isoxazole, a combination of one-dimensional and two-dimensional NMR techniques, often augmented by computational methods, provides a complete picture of its atomic connectivity and chemical environment.

Advanced 1H and 13C NMR Techniques for Detailed Structural Confirmation

For this compound, the proton (¹H) NMR spectrum is expected to show distinct signals for the methyl, chloromethyl, and isoxazole (B147169) ring protons. The methyl protons at the 4-position would likely appear as a singlet in the upfield region. The chloromethyl protons at the 5-position would also present as a singlet, but shifted further downfield due to the electron-withdrawing effect of the chlorine atom. The single proton on the isoxazole ring at the 3-position would appear as a singlet in the aromatic region.

In the carbon-13 (¹³C) NMR spectrum, distinct signals for each carbon atom are anticipated. The methyl carbon would resonate at a high field. The carbon of the chloromethyl group would be found at a more deshielded position. The quaternary carbon at the 4-position and the carbon at the 5-position of the isoxazole ring would have characteristic chemical shifts, with the C5 carbon being influenced by the attached chloromethyl group. The C3 carbon, bonded to a proton, would also exhibit a specific resonance. For the closely related compound, 4-(chloromethyl)-3,5-dimethylisoxazole (B25358), ¹H and ¹³C NMR spectra have been reported, providing a valuable reference for the expected chemical shifts in our target molecule. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C4) | ~2.0-2.5 | s |

| CH₂Cl (at C5) | ~4.5-5.0 | s |

| H (at C3) | ~8.0-8.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (at C4) | ~10-15 |

| C H₂Cl (at C5) | ~35-45 |

| C 4 | ~110-120 |

| C 3 | ~150-160 |

| C 5 | ~165-175 |

Two-Dimensional NMR Experiments for Connectivity and Stereochemical Assignments

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are crucial. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for elucidating the structure of substituted isoxazoles. nih.govmdpi.com An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the protons of the 4-methyl group and the C3a, C4, and C5 carbons of the isoxazole ring. Similarly, the chloromethyl protons should show correlations to the C5 carbon. These correlations would unambiguously confirm the substitution pattern of the isoxazole ring. While specific 2D NMR data for this compound is not published, the application of these techniques to similar isoxazole derivatives demonstrates their utility in confirming structural assignments. nih.govmdpi.com

Correlation of Experimental NMR Chemical Shifts with Computationally Derived Data

In modern structural elucidation, computational chemistry plays a vital role in corroborating experimental findings. Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts of this compound. nih.govresearchgate.netacs.orgnih.gov By comparing the computationally derived chemical shifts with experimental data (when available), a high level of confidence in the structural assignment can be achieved. For other isoxazole derivatives, studies have shown a good correlation between calculated and experimental NMR data, supporting the use of this approach for this compound. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The C-H stretching vibrations of the methyl and chloromethyl groups would appear in the 2900-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole ring are anticipated in the 1500-1650 cm⁻¹ region. The C-O-N stretching of the isoxazole ring typically appears in the 1300-1450 cm⁻¹ range. A key feature would be the C-Cl stretching vibration of the chloromethyl group, which is expected in the 600-800 cm⁻¹ region. While a specific FT-IR spectrum for this compound is not provided in the search results, data for the analogous compound 4-(chloromethyl)-3,5-dimethylisoxazole is available and serves as a good reference. chemicalbook.com Furthermore, studies on other isoxazole derivatives have detailed the assignment of their characteristic vibrational frequencies. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2900-3000 |

| C=N stretch (isoxazole) | 1600-1650 |

| C=C stretch (isoxazole) | 1500-1550 |

| C-O-N stretch (isoxazole) | 1300-1450 |

| C-Cl stretch | 600-800 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C=N ring stretching modes. The symmetric stretching of the C-CH₃ bond would also be Raman active. The C-Cl stretch, while visible in the IR, would also have a characteristic Raman shift. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. As with FT-IR, direct experimental Raman data for the target compound is scarce, but the principles can be applied based on studies of related isoxazole structures. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for elucidating the structure and elemental composition of molecules by measuring their mass-to-charge ratio (m/z). For the characterization of this compound, MS provides indispensable data regarding its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining a compound's molecular formula by providing a highly accurate mass measurement, often to within a few parts per million (ppm). researchgate.net This precision allows for the differentiation of compounds that may have the same nominal mass but differ in their elemental composition. For this compound, with a chemical formula of C₅H₆ClNO, the theoretical monoisotopic mass of the neutral molecule is 131.01379 Da. In typical ESI-HRMS analysis performed in positive ion mode, the compound would be observed as its protonated adduct, [M+H]⁺.

The experimental process involves introducing the sample into the mass spectrometer, where soft ionization techniques like electrospray ionization (ESI) generate intact molecular ions. wikipedia.org These ions are then guided to a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their m/z with high accuracy. While specific experimental HRMS data for this compound is not publicly available, analysis of a related isoxazolidine (B1194047) derivative, C₁₅H₁₈ClN₅O₂, demonstrated a mass error of just -0.3 ppm between the calculated and found values for its protonated molecule, showcasing the power of the technique. nih.gov

Table 1: Theoretical Mass Data for this compound This table presents the calculated theoretical exact mass for the primary ion adducts of the target compound, which would be compared against experimental values in an HRMS analysis.

| Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₅H₇ClNO⁺ | 132.02107 |

| [M+Na]⁺ | C₅H₆ClNNaO⁺ | 154.00301 |

Tandem Mass Spectrometry (LC-MS/MS or ESI-MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool used to gain structural information by analyzing the fragmentation patterns of a specific precursor ion. wikipedia.org In a typical LC-MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z 132.02) would be selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions would be analyzed.

The fragmentation of isoxazoles is often directed by the weak N–O bond within the heterocyclic ring. mdpi.com Cleavage of this bond initiates ring-opening, leading to characteristic neutral losses and fragment ions. For some isoxazole-containing compounds, metabolism can lead to the formation of isomeric products with nearly identical fragmentation spectra, making careful chromatographic separation and analysis essential. nih.gov Studies on various isoxazole isomers have shown that tandem mass spectrometry can effectively characterize and differentiate them based on unique fragments formed upon dissociation. For this compound, key fragmentation pathways would likely involve the loss of the chloromethyl group (•CH₂Cl) or cleavage across the isoxazole ring.

Table 2: Predicted Product Ions from MS/MS Fragmentation of [C₅H₆ClNO+H]⁺ This table outlines the plausible fragmentation pathways for protonated this compound based on established chemical principles.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |

| 132.02 | 82.04 | Chloromethane | CH₃Cl |

| 132.02 | 83.03 | Hydrogen Chloride & Acetonitrile | HCl + C₂H₃N |

| 132.02 | 68.05 | Carbon Monoxide & Hydrogen Chloride | CO + HCl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Precise Bond Distances, Angles, and Absolute Configuration

To perform single-crystal X-ray diffraction, a high-quality crystal of the compound is grown and mounted in a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded. Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with exceptional precision.

While a crystal structure for this compound has not been reported, the structure of the closely related compound 5-Methylisoxazole-4-carboxylic acid provides an excellent proxy for understanding the core isoxazole ring's geometry. nih.gov The analysis of this related structure reveals key details about the planarity of the isoxazole ring and the precise bond lengths and angles, which are expected to be very similar in the target compound. Such an analysis would definitively confirm the connectivity and conformation of the methyl and chloromethyl substituents relative to the isoxazole ring.

Table 3: Representative Crystallographic Data for 5-Methylisoxazole-4-carboxylic Acid This table presents the crystallographic data for a structurally similar compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₅H₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (ų) | 576.0 (2) |

| Z (Molecules/Unit Cell) | 4 |

Comparison of Crystal Structures with Theoretically Optimized Geometries

Modern computational chemistry allows for the theoretical calculation of a molecule's lowest energy geometry in the gas phase. Methods like Density Functional Theory (DFT) are frequently used to predict molecular structures, including bond lengths and angles. Comparing these theoretically optimized geometries with the highly accurate data obtained from experimental X-ray crystallography serves as a powerful validation tool for both the experimental results and the computational model.

Studies on related isoxazole systems, such as 5-methylisoxazole-4-carboxylic acid, have demonstrated excellent agreement between the geometric parameters determined by X-ray diffraction and those calculated using theoretical methods. nih.gov The bond lengths within the isoxazole ring from the crystal structure are very close to the theoretically predicted values. Minor deviations between the experimental solid-state structure and the theoretical gas-phase structure can often be attributed to the effects of intermolecular forces, such as hydrogen bonding or crystal packing, which are present in the crystal but not accounted for in the gas-phase calculation. nih.gov

Table 4: Comparison of Experimental and Theoretical Bond Lengths (Å) for a Related Isoxazole System This table compares selected bond distances in a related isoxazole derivative as determined by X-ray crystallography and theoretical calculations, showcasing the strong correlation between the two methods. nih.gov

| Bond | Experimental (X-ray) | Theoretical (DFT) |

| C-C (in ring) | 1.432 | 1.432 |

| C=C (in ring) | 1.366 | 1.366 |

| C-C (ring to methyl) | 1.490 | 1.490 |

| N-O (in ring) | 1.419 | 1.419 |

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 5-Chloromethyl-4-methyl-isoxazole

The synthesis of isoxazoles can be broadly categorized into two main approaches: the reaction of hydroxylamine (B1172632) with a three-carbon component (like a 1,3-diketone or an α,β-unsaturated ketone) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. sphinxsai.com For a substituted isoxazole (B147169) like this compound, synthetic strategies often involve either building the ring with the substituents already in place or functionalizing a pre-formed isoxazole ring.

A common method for introducing a chloromethyl group onto an isoxazole ring is through the chlorination of the corresponding hydroxymethylisoxazole, for example, by using thionyl chloride. researchgate.net Another established route is the direct chloromethylation of a suitable isoxazole precursor. For instance, the synthesis of the related compound, 4-(chloromethyl)-3,5-dimethylisoxazole (B25358), has been accomplished, suggesting a viable pathway for the title compound. thieme-connect.com This typically involves reacting the parent isoxazole with paraformaldehyde and hydrogen chloride in the presence of a Lewis acid like zinc chloride. thieme-connect.com

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including ethers, thioethers, and amines, thereby serving as a gateway to a diverse library of derivatives. researchgate.net For example, studies on analogous 3-chloromethyl-5-arylisoxazoles have shown that the chlorine can be readily displaced by phenols, thiols, and secondary amines like morpholine (B109124). researchgate.net This reactivity is crucial for its role as a building block in the synthesis of more elaborate molecules.

Emerging Methodologies and Catalytic Systems in Isoxazole Chemistry

The field of isoxazole synthesis is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. nih.gov Several emerging methodologies and catalytic systems hold significant promise for the synthesis of compounds like this compound.

Catalytic Systems: While traditional methods often require stoichiometric reagents and harsh conditions, modern approaches increasingly rely on catalysis.

Copper and Ruthenium Catalysis: Copper(I)-catalyzed [3+2] cycloaddition of nitrile oxides and terminal alkynes is a highly reliable method for producing 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Ruthenium(II) catalysts have shown broader applicability, enabling the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high regioselectivity at room temperature. beilstein-journals.org

Palladium Catalysis: Palladium catalysts are instrumental in the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to yield highly substituted 4-iodoisoxazoles. nih.gov These iodo-derivatives are versatile intermediates that can be further functionalized via cross-coupling reactions like the Suzuki coupling to build complex architectures, a strategy that could be adapted for precursors to this compound. nih.gov

Gold Catalysis: Gold chloride has been used to catalyze the cycloisomerization of α,β-acetylenic oximes, providing selective access to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

Innovative Synthetic Platforms:

Automated Flow Synthesis: Multipurpose mesofluidic flow reactors are being developed for the automated, on-demand synthesis of heterocyclic building blocks, including 4,5-disubstituted oxazoles. durham.ac.uk This technology offers precise control over reaction parameters, rapid optimization, and enhanced safety, making it ideal for producing isoxazole libraries.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic procedures. This includes the use of ultrasound radiation to promote reactions without a catalyst, and conducting syntheses in water, which can provide a fast and green route to 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org Microwave-assisted solid-phase synthesis is another technique that accelerates the creation of isoxazole derivatives. researchgate.net

These advancements are paving the way for more efficient and environmentally friendly production of functionalized isoxazoles, including this compound.

Untapped Potential in the Construction of Architecturally Complex Molecules

The true value of a synthetic building block lies in its ability to facilitate the construction of complex, high-value molecules. This compound is poised for greater utilization in this area due to its inherent reactivity and the desirable properties of the isoxazole core.

The chloromethyl group acts as a linchpin, enabling the covalent attachment of the 4-methyl-isoxazole motif to other molecular scaffolds. This is particularly relevant in medicinal chemistry, where the isoxazole ring is often incorporated to improve a compound's pharmacological profile. It can form favorable interactions with biological targets and serve as a metabolically stable replacement for more labile groups like esters. mdpi.comresearchgate.net

The synthesis of hybrid molecules, where two or more pharmacologically active heterocyclic rings are combined, is a growing strategy in drug discovery. mdpi.com this compound is an ideal candidate for creating such hybrids. For example, it could be reacted with nucleophilic sites on other heterocycles to generate novel isoxazole-oxazole or isoxazole-pyrazole conjugates, which have shown promising biological activities. mdpi.com The synthesis of isoxazole-substituted phosphonium (B103445) salts, which are precursors to Wittig reagents, demonstrates how the chloromethyl functionality can be transformed to create reagents for carbon-carbon bond formation, further extending its synthetic utility for building complex structures. thieme-connect.com

Prospects for Interdisciplinary Research and Advanced Material Science Applications

Beyond its role in organic synthesis and medicinal chemistry, the unique structure of this compound opens doors for interdisciplinary research, particularly in materials science. Isoxazole derivatives have found applications as:

Fluorophores: The isoxazole ring, when conjugated with fluorophoric units like pyrene, can produce materials with interesting photophysical properties. mdpi.com The reactive chloromethyl group of this compound provides a convenient anchor point for attaching such chromophores, enabling the development of new fluorescent probes and sensors.

Liquid Crystals: The rigid, planar structure of the isoxazole ring is a desirable feature in the design of liquid crystalline materials. sphinxsai.com By incorporating this compound into polymers or larger anisotropic molecules, new materials with specific phase behaviors could be developed for use in displays and other optical technologies.

Agrochemicals: The isoxazole scaffold is present in some herbicidal compounds. chemicalbook.com The potential for developing new agrochemicals by elaborating the structure of this compound remains an area ripe for exploration.

The future of this compound lies in the convergence of synthetic innovation and application-driven research. As catalytic methods become more sophisticated and our understanding of the isoxazole ring's role in biological and material systems deepens, the demand for versatile building blocks like this will undoubtedly grow. Its potential to bridge disciplines, from creating next-generation pharmaceuticals to engineering novel functional materials, ensures that this compound will remain a compound of significant scientific interest.

Q & A

Q. How is toxicity evaluated for this compound derivatives in preclinical research?

- Answer :

- Acute toxicity : Determine LD₅₀ in rodents via OECD Guideline 423.

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays.

- Hepatotoxicity : Measure ALT/AST levels in serum after 14-day exposure.

- Safety protocols : Follow ’s guidelines (e.g., PPE, waste disposal) to minimize lab hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.